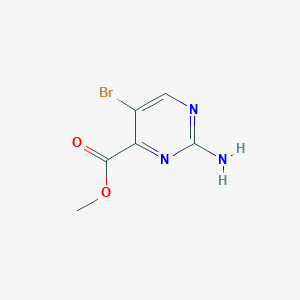

Methyl 2-amino-5-bromopyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

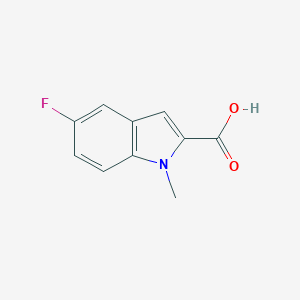

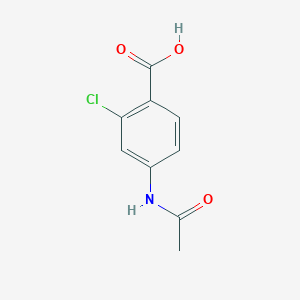

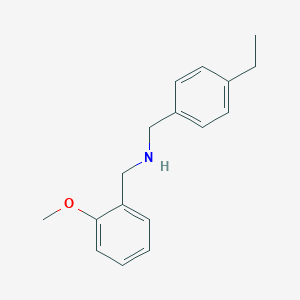

“Methyl 2-amino-5-bromopyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H6BrN3O2 . It has a molecular weight of 232.04 . It is a solid substance and should be stored in a dark place, under inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-bromopyrimidine-4-carboxylate” is 1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10) . The InChI key is SKLATOCEDFADID-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 2-amino-5-bromopyrimidine-4-carboxylate” is a solid substance . It should be stored in a dark place, under inert atmosphere, at room temperature .Applications De Recherche Scientifique

Antitrypanosomal Activity

Methyl 2-amino-5-bromopyrimidine-4-carboxylate: has been investigated for its antitrypanosomal properties. Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness, and Plasmodium falciparum NF54, responsible for malaria, were the targets of study. Microplate assays revealed that some derivatives exhibited significant antitrypanosomal activity, making them potential candidates for combating this neglected tropical disease .

Antiplasmodial Activity

In addition to antitrypanosomal effects, certain 2-aminopyrimidine derivatives demonstrated excellent antiplasmodial activity against Plasmodium falciparum. Given the global impact of malaria, compounds like Methyl 2-amino-5-bromopyrimidine-4-carboxylate offer an alternative mechanism of action for antimalarial drug development .

Synthesis of Bioactive Molecules

Researchers have utilized Methyl 2-amino-5-bromopyrimidine-4-carboxylate as a crucial building block for synthesizing novel pharmaceuticals and bioactive compounds. Its unique structure provides opportunities for creating diverse molecules with potential therapeutic applications .

C-Nucleoside Phosphoramidites

The compound has found use in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites. These phosphoramidites play a vital role in nucleic acid chemistry and drug discovery .

Intermediate for Sulfanilamides and Amino Acids

Methyl 2-amino-5-bromopyrimidine-4-carboxylate: serves as an intermediate in the preparation of sulfanilamides and amino acids containing the pyrimidine ring system. These intermediates contribute to the synthesis of various bioactive molecules .

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .

Mode of Action

As a pyrimidine derivative, it may interact with its targets through hydrogen bonding and aromatic stacking interactions, leading to changes in the target’s function .

Biochemical Pathways

Pyrimidine derivatives are involved in various biochemical pathways, including nucleotide synthesis and signal transduction .

Result of Action

As a pyrimidine derivative, it may influence cellular processes such as DNA synthesis and cell signaling .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .

Propriétés

IUPAC Name |

methyl 2-amino-5-bromopyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLATOCEDFADID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635363 |

Source

|

| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1034737-23-9 |

Source

|

| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

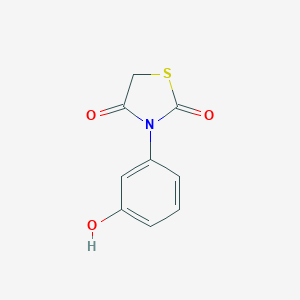

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)

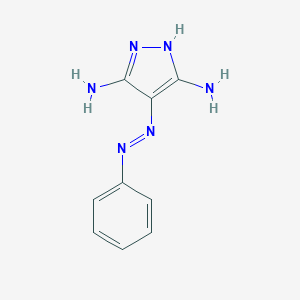

![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)